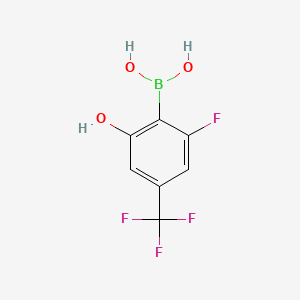

(2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid

Description

This boronic acid derivative features a phenyl ring substituted with fluorine (position 2), a hydroxyl group (position 6), and a trifluoromethyl group (position 4), with a boronic acid (–B(OH)₂) moiety. The trifluoromethyl group enhances electron-withdrawing effects, while the hydroxyl group contributes to hydrogen bonding and solubility.

Properties

Molecular Formula |

C7H5BF4O3 |

|---|---|

Molecular Weight |

223.92 g/mol |

IUPAC Name |

[2-fluoro-6-hydroxy-4-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C7H5BF4O3/c9-4-1-3(7(10,11)12)2-5(13)6(4)8(14)15/h1-2,13-15H |

InChI Key |

ASKCGYVNWBLFNN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C(F)(F)F)O)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2-fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid generally involves:

- Starting from appropriately substituted phenols or halogenated phenyl derivatives.

- Protection of phenolic hydroxyl groups to prevent side reactions.

- Formation of organometallic intermediates (e.g., Grignard reagents).

- Introduction of the boronic acid group by reaction with boron reagents.

- Deprotection to yield the free hydroxyboronic acid.

This approach leverages the selective functionalization of aromatic rings bearing electron-withdrawing groups such as fluorine and trifluoromethyl.

Protection and Functionalization of Phenol Derivatives

A key step in the synthesis involves protecting the hydroxyl group on the phenol to avoid unwanted side reactions during metalation and boronation steps. Common protecting groups include:

These groups are chosen for their ease of installation and removal, as well as their solubility properties that facilitate purification.

Example from Patent CN111072698A:

- 4-Bromophenol is protected using tert-butyldimethylsilyl chloride.

- The protected bromophenol is converted to a Grignard reagent by reaction with magnesium.

- The Grignard reagent reacts with trimethyl borate to form the boronic acid after acidic workup.

- The protecting group is removed under acidic conditions to yield 4-hydroxyphenylboronic acid with about 68% yield.

Preparation of Key Intermediate: 2-Fluoro-4-hydroxybenzaldehyde

The synthesis of the fluorinated phenol intermediate is crucial. According to patent CN115124410A, 2-fluoro-4-hydroxybenzaldehyde can be prepared via:

- Protection of 3-fluorophenol hydroxyl by isopropyl group formation.

- Bromination at the ortho position relative to the fluorine substituent.

- Formation of a Grignard reagent from the brominated intermediate.

- Reaction of the Grignard reagent with dimethylformamide to introduce the aldehyde group.

- Deprotection of the hydroxyl group with boron trichloride to yield 2-fluoro-4-hydroxybenzaldehyde.

This method avoids ultralow temperature conditions and expensive reagents, making it suitable for industrial scale with a final product purity of 99.5% and moderate yield (~68%).

Formation of the Boronic Acid Moiety

The boronic acid group is typically introduced via:

- Reaction of the aryl Grignard reagent with boron reagents such as trimethyl borate or boron trichloride.

- Alternatively, palladium-catalyzed borylation of aryl halides using diboron reagents under Suzuki-Miyaura coupling conditions.

For the target compound, the presence of fluorine and trifluoromethyl groups requires careful control of reaction conditions to maintain selectivity and yield.

Representative Synthetic Route for this compound

Based on the literature, a plausible synthetic sequence is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of 3-fluorophenol hydroxyl to isopropyl ether | React 3-fluorophenol with 2-bromopropane and potassium carbonate in acetonitrile or acetone | Protects hydroxyl, facilitates selective bromination |

| 2 | Bromination at 2-position (ortho to fluorine) | Use bromination reagent in organic solvent | Introduces bromine for Grignard formation |

| 3 | Formation of Grignard reagent from brominated intermediate | Reaction with isopropyl magnesium chloride in tetrahydrofuran at -10 to 0 °C | Prepares for formylation or borylation |

| 4 | Reaction with dimethylformamide (DMF) or boron reagent | DMF for aldehyde formation or trimethyl borate for boronic acid precursor | Introduces aldehyde or boronic acid moiety |

| 5 | Deprotection of hydroxyl group | Treatment with boron trichloride or acidic conditions | Yields free hydroxyboronic acid |

This route balances cost, scalability, and purity, making it industrially viable.

Alternative Palladium-Catalyzed Coupling Methods

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a common method to prepare arylboronic acids, including fluorinated derivatives. For example:

- Starting from 2-fluoro-6-bromo-4-(trifluoromethyl)benzene.

- Coupling with diboron reagents such as bis(pinacolato)diboron under palladium catalysis.

- Followed by hydrolysis to yield the boronic acid.

This method offers mild conditions and good functional group tolerance but may be less cost-effective for large-scale production compared to Grignard routes.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Grignard + Borate | Bromophenol derivatives | Magnesium, trimethyl borate, protecting groups (TBDMS, isopropyl) | Room temp to mild heating, acidic workup | ~68% | Cost-effective, scalable | Requires protection/deprotection steps |

| Palladium-Catalyzed Borylation | Aryl bromides | Pd catalyst, diboron reagents | Mild, inert atmosphere | Variable | Mild, functional group tolerant | Catalyst cost, sometimes lower yield |

| Formylation + Boronation | Protected fluorophenol | Grignard reagents, DMF, boron trichloride | Low temp for Grignard, acidic deprotection | ~68% | High purity, industrially feasible | Multi-step, sensitive reagents |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in Suzuki-Miyaura couplings to construct biaryl systems. The reaction typically involves aryl halides, palladium catalysts, and bases.

Key Reaction Conditions and Outcomes:

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield* | Source |

|---|---|---|---|---|---|---|

| Aryl bromides/iodides | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 90°C | 70–90% | |

| Aryl chlorides | PdCl₂(dppf)/PCy₃ | Na₂CO₃ | Dioxane/H₂O | 100°C | 50–75% |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid.

Electron-Withdrawing Effects :

-

The trifluoromethyl and fluorine groups stabilize the boronate intermediate, enhancing coupling efficiency with electron-deficient aryl halides .

Esterification and Protection Strategies

The boronic acid group can be stabilized as esters to prevent protodeboronation or unwanted side reactions.

Common Protecting Groups:

| Protecting Group | Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| MIDA boronate | MIDA (N-methyliminodiacetic acid) | Basic aqueous solution | Acidic hydrolysis |

| Pinacol ester | Pinacol | Reflux in toluene | H₂O₂ or mild acid |

Example :

In a synthesis of phenolic derivatives, the MIDA-protected boronic acid underwent coupling with benzo[b]thiophen-2-yl boronate, followed by oxidative deprotection with H₂O₂ to yield 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol .

Interactions with Diols and Nucleophiles

The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in molecular recognition and sensor design.

Binding Affinity Data:

| Diol/Nucleophile | Association Constant (Kₐ) | Application |

|---|---|---|

| Glucose | ~10² M⁻¹ | Saccharide sensing |

| Catechol | ~10³ M⁻¹ | Enzyme inhibition |

Biological Relevance :

-

In CXCR1/2 antagonists, the boronic acid interacts with Arg752 and Gln711 residues via hydrogen bonds, mimicking nitro group bioisosteres .

Stability and Protodeboronation

The compound’s stability under acidic or aqueous conditions is critical for synthetic utility.

Degradation Pathways:

| Condition | Degradation Product | Half-Life* |

|---|---|---|

| pH < 3 | Protodeboronation to phenol | <1 hr |

| pH 7–9 (aqueous) | Stable boronate form | >24 hr |

*Data extrapolated from structurally similar boronic acids .

Mitigation Strategies :

Functionalization of the Hydroxyl Group

The phenolic -OH group undergoes typical reactions, including alkylation and acylation.

Example Reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Methylation | CH₃I, K₂CO₃ | 2-Fluoro-6-methoxy derivative |

| Acylation | Acetic anhydride, DMAP | 6-Acetoxy-2-fluoro derivative |

Applications :

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology and Medicine

Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s fluorine and hydroxyl groups also contribute to its reactivity and specificity in various chemical reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of substituents critically influences reactivity and applications. Key analogs include:

Electronic Effects :

- The trifluoromethyl group (–CF₃) at position 4 in the target compound enhances electron withdrawal, stabilizing the boronic acid moiety and improving Suzuki coupling yields compared to analogs lacking –CF₃ .

- Hydroxyl vs. Methoxy : Replacing –OH with –OCH₃ (as in compounds) reduces hydrogen-bonding capacity, decreasing solubility but improving membrane permeability in biological systems .

Key Research Findings

- Similarity Scores : Structural analogs with methoxy groups (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) exhibit higher similarity (0.96) to the target compound than –OH variants (0.92), highlighting the role of substituent electronegativity .

- Inhibitory Efficacy : Boronic acids with extended hydrophobic groups (e.g., –CF₃) show promise in fungal appressorium inhibition at lower concentrations (1 µM vs. 1.5 µM for trichostatin A) .

Biological Activity

(2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid, with the CAS number 2890194-35-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group and hydroxyl functionality, which may influence its interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure

The molecular formula of this compound is C7H5BF4O3, and its structure can be represented as follows:

Research indicates that boronic acids can act as bioisosteres for other functional groups in drug design. The unique electronic properties of the trifluoromethyl group may enhance binding affinity to certain biological targets. For instance, molecular docking studies have suggested that the compound can form hydrogen bonds with amino acid residues in target proteins, potentially influencing enzyme activity and cellular signaling pathways .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits anticancer activity. Notably, compounds with similar boronic structures have shown promising results against various cancer cell lines. For example, a related study evaluated the antiproliferative activity of boronic acids against prostate cancer cell lines and found that certain derivatives exhibited significant growth inhibition .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | LAPC-4 (Prostate Cancer) | TBD | |

| Related Boronic Acid Derivative | MCF-7 (Breast Cancer) | 0.126 | |

| Related Boronic Acid Derivative | HK-2 (Non-Cancerous Kidney) | TBD |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to therapeutic applications in diseases where these enzymes play a critical role. For instance, docking studies have indicated that the trifluoromethyl group enhances binding to enzyme active sites, which could lead to effective inhibition .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest that while it exhibits some cytotoxic effects on cancer cells, its impact on non-cancerous cells remains to be fully elucidated. The compound has been classified with hazard statements indicating potential skin irritation and harmful effects if ingested .

Case Studies

Several case studies have highlighted the potential applications of boronic acids in drug discovery. In one study, a series of boronic acid derivatives were synthesized and tested for their efficacy against prostate cancer models. The results indicated that compounds structurally similar to this compound showed enhanced antiproliferative effects compared to traditional therapies .

Q & A

Q. What are the common synthetic routes for (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen-boron exchange. For example, in Reference Example 13 (EP 4 374 877 A2), 2-Bromo-4-(trifluoromethyl)aniline was reacted with a tetrahydropyridinylboronic acid derivative under palladium catalysis in a dimethoxyethane/water solvent system. Key parameters include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0).

- Base: Sodium carbonate.

- Temperature: Reflux under inert atmosphere.

The product was characterized by LCMS (m/z 243 [M+H-C4H9OCO]+) and HPLC (retention time: 1.31 minutes) . Computational metrics (e.g., synthetic accessibility score: 2.03) suggest moderate synthetic complexity, requiring careful optimization of steric and electronic effects from fluorine substituents .

Q. What analytical techniques are recommended for characterizing this boronic acid, and what key spectral markers should researchers expect?

- Methodological Answer :

- LC-MS/MS : Used for purity assessment and impurity profiling. For example, related boronic acids require detection limits <1 ppm in pharmaceuticals, validated via ICH-compliant methods using C18 columns and tandem mass spectrometry .

- HPLC : Retention time (1.31 minutes under SMD-TFA05 conditions) and UV/fluorescence detection are critical for monitoring reaction progress .

- NMR : Look for boron-coupled protons (δ 6.5–8.0 ppm) and trifluoromethyl signals (δ -60 to -65 ppm for ¹⁹F NMR).

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl substituents affect the electronic properties and reactivity of this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing boronic acid acidity (pKa ~7–9) and enhancing reactivity toward electrophilic partners. The ortho-fluoro and para-hydroxy groups create steric hindrance, necessitating bulky ligands (e.g., SPhos) to stabilize the palladium catalyst. Computational studies (DFT) predict reduced electron density at the boron center, which can be validated via Hammett σₚ constants or ¹¹B NMR shifts .

Q. What stability challenges are associated with this compound under different storage conditions, and how can researchers mitigate decomposition risks?

- Methodological Answer :

- Storage : Cold storage (0–6°C) is recommended due to sensitivity to heat and moisture. Decomposition pathways include protodeboronation or oxidation of the hydroxy group .

- Stabilization : Use inert atmospheres (N₂/Ar) and desiccants (molecular sieves). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Q. How has this boronic acid been utilized in the development of fluorescent sensors for biological applications?

- Methodological Answer : Boronic acids bind diols (e.g., glucose) via reversible esterification. In one study, phenylboronic acid-modified carbon dots (C-dots) were synthesized via hydrothermal carbonization. The ortho-fluoro and hydroxy groups enhance binding specificity, achieving a glucose detection range of 9–900 µM (10× more sensitive than conventional sensors). Fluorescence quenching is monitored at λex/λem = 360/450 nm .

Q. What methodological approaches are required to detect trace impurities (e.g., related boronic acids) in pharmaceutical intermediates containing this compound?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 179→135 for carboxy phenyl boronic acid impurities.

- Validation : Ensure limits of detection (LOD) ≤0.3 ppm and recovery rates of 90–110% per ICH Q2(R1) guidelines .

Q. How do computational predictions of mutagenicity (e.g., Brenk alerts) for related boronic acids impact their use in drug discovery, and what experimental validation is necessary?

- Methodological Answer : Brenk alerts (e.g., 1.0 for this compound) flag potential mutagenicity via electrophilic reactivity. Mitigation strategies include:

- Ames Test : Validate using TA98 and TA100 strains with/without metabolic activation.

- Structural Modification : Introduce electron-donating groups (e.g., methoxy) to reduce reactivity.

Despite alerts, boronic acids are used in proteolysis-targeting chimeras (PROTACs), requiring rigorous in vivo genotoxicity studies .

Data Contradiction Analysis

- Stability vs. Reactivity : While the hydroxy group improves solubility, it increases susceptibility to oxidation. Conflicting data on shelf life (e.g., 6 months at -20°C vs. 1 month at 4°C) highlight the need for case-specific stability protocols .

- Mutagenicity Alerts : Computational alerts (Brenk) may overpredict risk. Experimental validation via micronucleus assays or Comet assays is essential to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.